molecular formula C10H8F3NO B2783265 N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide CAS No. 2361657-43-2

N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide

Cat. No. B2783265
CAS RN: 2361657-43-2
M. Wt: 215.175
InChI Key: ZOZTWGRSLJRESU-UHFFFAOYSA-N
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Description

N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide, also known as DFP-10825, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a member of the enamide family and has a unique chemical structure that makes it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide is not fully understood, but studies suggest that it acts by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide can induce cell cycle arrest and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory effects, N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide has been shown to inhibit the growth of bacteria and fungi. Additionally, N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide is its potent anticancer activity, making it a promising candidate for the development of new cancer drugs. Additionally, N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide has been shown to have a variety of other biological effects, making it a versatile compound for research. However, one limitation of N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide. One area of interest is in the development of new drugs based on the structure of N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide. Researchers are also interested in exploring the potential of N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide in combination with other drugs for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide and its effects on different biological systems. Overall, N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide is a promising compound that has the potential to make significant contributions to the fields of medicinal chemistry, drug discovery, and chemical biology.

Synthesis Methods

The synthesis of N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide involves the reaction of 3-(difluoromethyl)-4-fluoroaniline with prop-2-enoic acid. The reaction is catalyzed by a palladium catalyst and is carried out in the presence of a base. The resulting product is purified through a series of chromatography steps, resulting in the formation of N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide. This synthesis method has been optimized to produce high yields of N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide, making it a cost-effective approach for large-scale production.

Scientific Research Applications

N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and chemical biology. One of the most promising applications of N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide is in the development of new drugs for the treatment of cancer. Studies have shown that N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide has potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.

properties

IUPAC Name

N-[3-(difluoromethyl)-4-fluorophenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO/c1-2-9(15)14-6-3-4-8(11)7(5-6)10(12)13/h2-5,10H,1H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOZTWGRSLJRESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC(=C(C=C1)F)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(Difluoromethyl)-4-fluorophenyl]prop-2-enamide

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